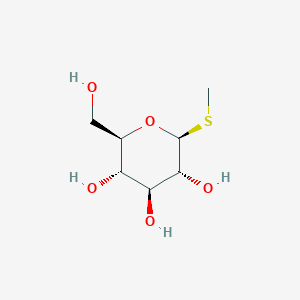

Methyl-beta-D-thioglucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-beta-D-thioglucopyranoside is a compound that plays a significant role in scientific exploration, particularly in the realm of carbohydrate metabolism . It is a glucose analog and is considered a small molecule .

Synthesis Analysis

The synthesis of Methyl-beta-D-thioglucopyranoside can be achieved from 1-THIO-BETA-D-GLUCOSE TETRAACETATE .Molecular Structure Analysis

The molecular formula of Methyl-beta-D-thioglucopyranoside is C7H14O5S . Its molecular weight is 210.25 .Chemical Reactions Analysis

Methyl-beta-D-thioglucopyranoside has been used in the galloylation process, where it reacts with vinyl gallate in the presence of Lipozyme TL IM .Physical And Chemical Properties Analysis

Methyl-beta-D-thioglucopyranoside is a solid substance . Its density is 1.5 g/cm3, and it has a boiling point of 437.3ºC at 760 mmHg .Future Directions

Methyl-beta-D-thioglucopyranoside is a highly esteemed compound within the biomedical arena and is expected to continue playing a pivotal role in scientific exploration . It has been used in the crystallization of membrane proteins and the reconstitution of them into lipid bilayers . It is also used in studies investigating the binding modes of complexes formed between artificial receptors and carbohydrates .

properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFNFLTVAMOOPJ-ZFYZTMLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436454 |

Source

|

| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-beta-D-thioglucopyranoside | |

CAS RN |

30760-09-9 |

Source

|

| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)